2,7-Bis(carbazol-9-YL)-9,9-DI-tolyl-fluorene

Description

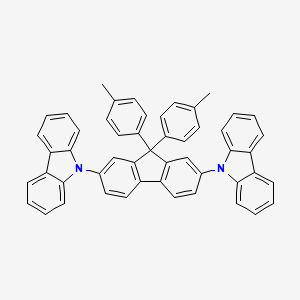

2,7-Bis(carbazol-9-YL)-9,9-DI-tolyl-fluorene (DPFL-CBP, CAS 1174006-50-8) is a fluorene-based derivative functionalized with carbazole moieties at the 2,7-positions and tolyl groups (4-methylphenyl) at the 9,9-positions. Its molecular formula is C₅₁H₃₆N₂, with a molecular weight of 676.84 g/mol . This compound is structurally designed to combine the hole-transporting properties of carbazole with the steric and electronic modulation provided by the tolyl substituents. DPFL-CBP is primarily utilized as a host material in organic light-emitting diodes (OLEDs) and other optoelectronic devices, where its balanced charge transport and thermal stability are critical .

Properties

IUPAC Name |

9-[7-carbazol-9-yl-9,9-bis(4-methylphenyl)fluoren-2-yl]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H36N2/c1-33-19-23-35(24-20-33)51(36-25-21-34(2)22-26-36)45-31-37(52-47-15-7-3-11-41(47)42-12-4-8-16-48(42)52)27-29-39(45)40-30-28-38(32-46(40)51)53-49-17-9-5-13-43(49)44-14-6-10-18-50(44)53/h3-32H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOZLTYWWOHJAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=C2C=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H36N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(carbazol-9-yl)-9,9-di-tolyl-fluorene typically involves a multi-step process. One common method is the Suzuki coupling reaction, where carbazole units are coupled with a fluorene derivative in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(carbazol-9-yl)-9,9-di-tolyl-fluorene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur at the carbazole units, often using reagents like bromine or iodine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens like bromine or iodine in the presence of a Lewis acid.

Major Products Formed

Oxidation: Formation of quinone derivatives.

Reduction: Formation of hydrogenated carbazole derivatives.

Substitution: Formation of halogenated carbazole derivatives.

Scientific Research Applications

2,7-Bis(carbazol-9-yl)-9,9-di-tolyl-fluorene has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).

Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.

Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the development of advanced materials for electronic devices and sensors.

Mechanism of Action

The mechanism of action of 2,7-Bis(carbazol-9-yl)-9,9-di-tolyl-fluorene involves its interaction with various molecular targets and pathways. In OLEDs, the compound acts as a hole-transporting material, facilitating the movement of positive charges through the device. This is achieved through the formation of π-conjugated systems that enhance charge mobility. Additionally, the compound’s photophysical properties allow it to absorb and emit light efficiently, making it suitable for use in light-emitting applications .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- DPFL-CBP bridges the gap between solubility (enhanced by tolyl groups) and charge transport, making it suitable for solution-processed OLEDs .

- Spiro-2CBP ’s rigidity makes it ideal for high-temperature device fabrication, though its synthesis is more complex .

- CDBP ’s 4,4′-carbazole substitution offers unique packing in thin films, critical for vacuum-deposited devices .

Biological Activity

2,7-Bis(carbazol-9-YL)-9,9-DI-tolyl-fluorene is an organic compound notable for its unique structural features and potential applications in various fields, particularly in organic electronics and biological systems. This compound consists of two carbazole units linked to a fluorene core, which is further substituted with tolyl groups. Its molecular formula is .

Structural Characteristics

The compound's structure contributes significantly to its biological activity. The presence of carbazole moieties allows for effective electron transport and light emission properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and as a fluorescent probe in biological imaging.

Biological Activity Overview

Recent studies have explored the biological activities of this compound, focusing on its potential as a therapeutic agent and its utility in bioimaging. The compound exhibits several promising properties:

- Fluorescent Properties : The compound shows significant fluorescence under UV light, which can be harnessed for bioimaging applications.

- Anticancer Activity : Preliminary studies indicate that derivatives of carbazole compounds may exhibit anticancer properties, suggesting that this compound could have similar effects .

- Drug Delivery Potential : Its ability to form stable complexes with various biomolecules positions it as a potential candidate for drug delivery systems .

Case Studies

-

Fluorescence in Biological Systems :

- A study demonstrated that this compound can be used as a fluorescent probe for live cell imaging due to its high quantum yield and photostability.

- The compound was tested in various cell lines, showing effective localization within cellular compartments.

- Antitumor Activity :

- Drug Delivery Applications :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Structure | Potential anticancer and bioimaging agent | OLEDs, drug delivery |

| 2,7-Bis(carbazol-9-yl)-9,9-dimethylfluorene | Structure | Anticancer activity reported | Organic electronics |

| 2,7-Bis(carbazol-9-yl)-9,9-spirobifluorene | Structure | Similar fluorescence properties | OLEDs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.